Ampicillin sodium

概要

説明

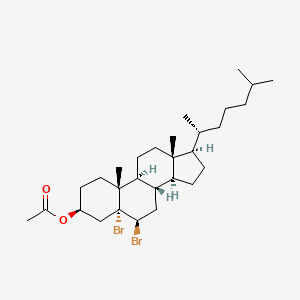

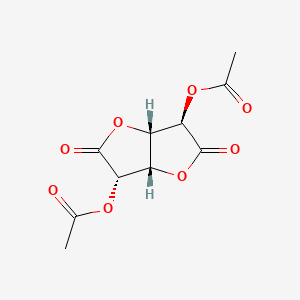

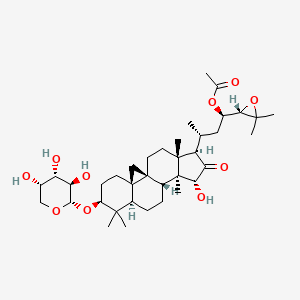

Ampicillin sodium is a semi-synthetic derivative of penicillin, a broad-spectrum antibiotic with bactericidal activity against both penicillin-susceptible Gram-positive organisms and many common Gram-negative pathogens . It is the monosodium salt of [2S- [2α,5α,6β (S*)]]-6- [ (aminophenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0]heptane-2-carboxylic acid . It is used in the form of injection, powder, for solution .

Molecular Structure Analysis

The molecular formula of Ampicillin sodium is C16H18N3NaO4S, and the molecular weight is 371.39 . It is a dry, white to off-white powder .

Chemical Reactions Analysis

Ampicillin sodium degrades in strong alkaline medium . The reaction rate was monitored at 265 nm . Another study investigated the degradation reaction of ampicillin with hydroxyl radical .

Physical And Chemical Properties Analysis

Ampicillin sodium is a white to off-white crystalline powder . The solution after constitution is clear and colorless . The pH range of the reconstituted solution is 8 to 10 . It is soluble in water .

科学的研究の応用

Broad-Spectrum Antibiotic

Ampicillin sodium salt is a semisynthetic derivative of penicillin and functions as a broad-spectrum antibiotic . It demonstrates activity against an extensive spectrum of bacteria, encompassing both Gram-positive and Gram-negative strains such as E. coli, β-lactam sensitive vancomycin-resistant Enterococcus (VRE), Staphylococcus aureus, and Streptococcus pneumoniae .

Inhibitor of Bacterial Cell Wall Synthesis

This compound exerts inhibitory effects on bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), thereby impeding peptidoglycan synthesis—an integral process in the formation of the bacterial cell wall .

Research on Antibiotic Resistance

Ampicillin sodium salt is commonly used in research laboratories to study antibiotic resistance . Scientists use it to understand how bacteria develop resistance to antibiotics and how this resistance can be overcome.

Penetration Limitations Study

It is also used to study penetration limitations . This involves researching how well the antibiotic can penetrate bacterial cells and tissues to exert its effects.

Selection and Maintenance of Recombinant Plasmids

In genetic engineering, Ampicillin sodium salt is used for the selection and maintenance of recombinant plasmids in E. coli . This allows scientists to identify and maintain bacteria that have been successfully transformed with plasmids carrying the ampicillin resistance gene.

Reagent for Transformed Cells

Ampicillin sodium salt has been used as a reagent for transformed cells that express β-lactamase . β-lactamase is an enzyme produced by certain bacteria that provides resistance to β-lactam antibiotics like ampicillin.

Selection for Ampicillin Resistance

It can be used to select for ampicillin resistance in mutated and transformed cells . This is a common technique in molecular biology and genetic engineering to identify cells that have incorporated a plasmid carrying the ampicillin resistance gene.

作用機序

Ampicillin sodium, also known as 200-708-1 or Ampicillin sodium salt, is a semi-synthetic derivative of penicillin. It functions as an orally active broad-spectrum antibiotic .

Target of Action

The primary targets of Ampicillin sodium are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

Ampicillin sodium inhibits bacterial cell-wall synthesis by binding to the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The inhibition of cell wall synthesis leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .

Biochemical Pathways

The binding of Ampicillin sodium to PBPs interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This interference disrupts the cell wall synthesis pathway, leading to the weakening of the bacterial cell wall and eventual cell lysis .

Pharmacokinetics

Ampicillin sodium exhibits good absorption when administered orally, with about 50% of the drug being absorbed . It is distributed into the bile and can penetrate the cerebrospinal fluid when the meninges are inflamed . The drug is primarily excreted unchanged in the urine, with approximately 90% of the drug being eliminated within 24 hours .

Result of Action

The action of Ampicillin sodium results in the death of susceptible bacteria. By inhibiting cell wall synthesis, the drug causes the bacteria to lyse, or break apart . This bactericidal action helps to clear the bacterial infection.

Action Environment

The action, efficacy, and stability of Ampicillin sodium can be influenced by various environmental factors. For instance, the presence of β-lactamase, an enzyme produced by some bacteria, can cleave the β-lactam ring of Ampicillin, rendering it inactive . Therefore, the effectiveness of Ampicillin sodium can be reduced in environments where β-lactamase-producing bacteria are present .

Safety and Hazards

将来の方向性

Ampicillin sodium is used to treat certain infections caused by bacteria such as meningitis, lung, blood, heart, urinary tract, and gastrointestinal tract infections . It is also used in some pregnant women to prevent passing an infection to the baby during birth . Future research may focus on optimizing drug exposure and enhancing the treatment of various infections .

特性

IUPAC Name |

sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S.Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOHDWPABZXLGI-YWUHCJSESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69-53-4 (Parent) | |

| Record name | Ampicillin sodium [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60988759 | |

| Record name | Ampicillin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ampicillin sodium | |

CAS RN |

69-52-3 | |

| Record name | Ampicillin sodium [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ampicillin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [2S-[2α,5α,6β(S*)]]-6-(aminophenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMPICILLIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFN36L5S8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。